![molecular formula C13H16F3NO B5657376 1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5657376.png)
1-[4-(trifluoromethyl)benzyl]-4-piperidinol
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Description
Synthesis Analysis
The synthesis of related piperidine derivatives has been extensively explored, highlighting methodologies that may be applicable to 1-[4-(trifluoromethyl)benzyl]-4-piperidinol. For instance, Crich and Smith (2001) introduced a potent combination of reagents for the conversion of thioglycosides to glycosyl triflates, which could potentially be applied in the synthesis of complex piperidine derivatives, showcasing a fundamental approach to synthesizing structurally related compounds (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of related compounds, such as 1-Benzyl-4-(N-Boc-amino)piperidine, have been characterized through spectroscopic methods, including FT-IR, FT-Raman, UV-Vis, and NMR techniques. The study by Janani et al. (2020) provides insight into the potential molecular structure analysis of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol, highlighting the importance of theoretical and experimental approaches in understanding compound geometries (Janani et al., 2020).
Chemical Reactions and Properties
Research on similar piperidine compounds has delved into their reactivity and chemical properties. For example, studies have demonstrated the synthesis and glycosylation reactions of piperidine derivatives, revealing the effects of substituents on reaction outcomes. This research can provide a framework for understanding the chemical reactions and properties of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol, offering insights into its reactivity and functional group transformations (Crich & Vinogradova, 2007).
Physical Properties Analysis
The study of related compounds also sheds light on the physical properties of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol. The crystal structure and thermal properties have been analyzed, providing data on stability, conformation, and intermolecular interactions. These studies are crucial for predicting the behavior of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol under various conditions and its potential applications in different fields (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with other molecules, have been the subject of various studies. For instance, the synthesis and reactivity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives against acetylcholinesterase offer insights into the functional capabilities and chemical behavior of these compounds. Such research is invaluable for understanding the fundamental chemical properties of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
It’s suggested that the compound may have an impact on the respiratory system .
Biochemical Pathways
Pharmacokinetics
One study suggests that similar compounds are metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-17-7-5-12(18)6-8-17/h1-4,12,18H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJRCWSAFYTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol |
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